3-Phenyl-1,4,5,7-tetrahydro-6H-indazol-6-one
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Overview
Description
3-Phenyl-1,4,5,7-tetrahydro-6H-indazol-6-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4,5,7-tetrahydro-6H-indazol-6-one typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal. The reaction is carried out at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the desired indazole product . This method provides a good yield and is commonly used in laboratory settings.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,4,5,7-tetrahydro-6H-indazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-Phenyl-1,4,5,7-tetrahydro-6H-indazol-6-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,4,5,7-tetrahydro-6H-indazol-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Another indazole derivative with similar structural properties.
3-(5-Bromo-indazol-1-yl)-2-(2,4-difluoro-phenyl)-1-[1,2,4]-triazol-1-yl-butan-2-ol: Known for its antifungal activity.
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide: Exhibits potent FGFR1 inhibitory activity.
Uniqueness
3-Phenyl-1,4,5,7-tetrahydro-6H-indazol-6-one is unique due to its specific substitution pattern and the resulting biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-phenyl-1,4,5,7-tetrahydroindazol-6-one |
InChI |
InChI=1S/C13H12N2O/c16-10-6-7-11-12(8-10)14-15-13(11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15) |
InChI Key |
RNRLLJCYMVLNPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)NN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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